5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Overview
Description
5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Mechanism of Action
Target of Action
This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of pyrazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound . Future research should consider these factors to provide a more comprehensive understanding of this compound’s action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethylhydrazine with 4-chloro-3-nitro-2-butanone under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 5-Amino-1-ethyl-4-nitro-1H-pyrazole.
Substitution: 5-Substituted-1-ethyl-4-nitro-1H-pyrazole derivatives.
Scientific Research Applications
5-Chloro-1-ethyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-methyl-4-nitro-1H-pyrazole
- 5-Chloro-1-ethyl-3-nitro-1H-pyrazole
- 5-Bromo-1-ethyl-4-nitro-1H-pyrazole
Uniqueness
5-Chloro-1-ethyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups in the pyrazole ring enhances its reactivity and potential for diverse applications .
Biological Activity
5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and agriculture. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered ring structure with two nitrogen atoms. Its molecular formula is C6H8ClN3O2, and it has a molecular weight of approximately 175.57 g/mol. The specific substituents include:
- Chloro group at position 5
- Ethyl group at position 1
- Nitro group at position 4
This unique arrangement contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, influencing several cellular processes. Pyrazole derivatives are known to affect multiple biochemical pathways, which can lead to significant pharmacological effects:
Target Interactions
- Enzyme Inhibition : Pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Studies have shown that certain pyrazole derivatives exhibit selective COX-2 inhibition, suggesting potential anti-inflammatory properties .
Biochemical Pathways
The compound may influence pathways involved in:
- Inflammation : By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators.
- Cellular Proliferation : Some studies suggest anticancer properties through modulation of cell cycle regulators.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Pyrazole derivatives, including this compound, have demonstrated antimicrobial and antifungal properties. The mechanisms involve disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential has been highlighted in various studies:
- A series of pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models, showing significant inhibition percentages compared to standard treatments like diclofenac .
Anticancer Properties
Emerging research points toward anticancer effects, with some derivatives showing cytotoxicity against cancer cell lines through apoptosis induction mechanisms. The nitro group may play a role in generating reactive intermediates that affect tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
Properties
IUPAC Name |
5-chloro-1-ethyl-4-nitropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWUMLSWBDBGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729300 | |
Record name | 5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338718-34-5 | |
Record name | 5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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